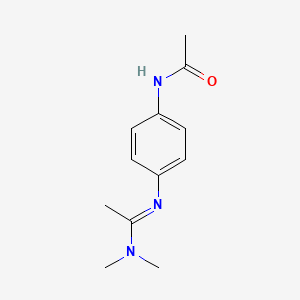
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine
概要
説明
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is a chiral compound that features a piperidine ring substituted with a Boc-protected amine and a Cbz-protected amino-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves the protection of the amine groups on the piperidine ring. A common synthetic route includes:
Starting Material: The synthesis begins with commercially available (S)-3-(aminomethyl)piperidine.
Boc Protection: The amine group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form (S)-1-Boc-3-(aminomethyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Substitution Reactions: The amino-methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Resulting from the removal of Boc and Cbz groups.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
科学的研究の応用
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in chemical manufacturing
作用機序
The mechanism of action of (S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is primarily related to its ability to act as a protected amine. The Boc and Cbz groups protect the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially influencing biological pathways .
類似化合物との比較
Similar Compounds
(S)-1-Boc-3-(aminomethyl)piperidine: Lacks the Cbz protection on the amino-methyl group.
(S)-3-(Cbz-amino-methyl)piperidine: Lacks the Boc protection on the piperidine ring.
(S)-1-Boc-3-(benzylamino-methyl)piperidine: Similar structure but with a benzyl group instead of Cbz.
Uniqueness
(S)-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to the dual protection of its amine groups, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
特性
IUPAC Name |
tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHJUNAQMPJBI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B587287.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)



![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)




